Home > Products > Screening Compounds P130009 > DesBr-NPB-23 (human)
DesBr-NPB-23 (human) - 434897-64-0

DesBr-NPB-23 (human)

Catalog Number: EVT-3166041
CAS Number: 434897-64-0
Molecular Formula: C107H162N30O30
Molecular Weight: 2348.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DesBr-NPB-23 (human) is classified as a neuropeptide and is primarily synthesized for research purposes. It is cataloged under the chemical identifier 434897-64-0. The compound is utilized in various scientific fields, including chemistry, biology, and medicine, where it serves as a model compound for peptide synthesis and modification techniques.

Synthesis Analysis

The synthesis of DesBr-NPB-23 (human) employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin. Following this initial step, protected amino acids are sequentially added to elongate the peptide chain through cycles of deprotection and coupling reactions. Each cycle involves removing the protective group from the terminal amino acid followed by the addition of a new protected amino acid.

Technical Details

  1. Solid Resin: A suitable resin is chosen based on its compatibility with the desired peptide sequence.
  2. Coupling Reagents: Commonly used reagents include 1-hydroxybenzotriazole and dicyclohexylcarbodiimide to facilitate the formation of peptide bonds.
  3. Deprotection Conditions: Acidic conditions are typically used to remove protecting groups, allowing for further elongation of the peptide chain.
  4. Purification: The final product is cleaved from the resin and purified using high-performance liquid chromatography to ensure high yield and purity.
Molecular Structure Analysis

DesBr-NPB-23 (human) has a complex molecular structure that can be analyzed in terms of its functional groups and stereochemistry. The absence of bromine at the C-6 position affects its interaction with receptors compared to neuropeptide B.

Relevant Data

  • Molecular Formula: The exact molecular formula and molecular weight can be determined through mass spectrometry.
  • Structural Features: The compound contains an indole moiety, which is crucial for its biological activity.
  • Conformational Analysis: Computational methods such as molecular dynamics simulations may be employed to study its conformational flexibility and binding affinity to GPR7 and GPR8.
Chemical Reactions Analysis

DesBr-NPB-23 (human) primarily participates in substitution reactions due to its functional groups. Additionally, it can undergo oxidation and reduction reactions depending on the reagents and conditions applied.

Types of Reactions

  1. Substitution Reactions: Involving functional groups that can be replaced by nucleophiles.
  2. Oxidation/Reduction Reactions: These reactions may alter specific functional groups within the peptide structure, potentially affecting its activity.
Mechanism of Action

DesBr-NPB-23 (human) exerts its biological effects by binding to G protein-coupled receptors GPR7 and GPR8. Upon binding, it inhibits adenylyl cyclase activity, leading to decreased levels of cyclic adenosine monophosphate within cells.

Relevant Data

  • Signaling Pathways: This mechanism modulates various downstream signaling pathways that are involved in physiological processes such as hormone release and pain perception.
  • Receptor Activation: Studies indicate that DesBr-NPB-23 has specific binding affinities that may differ from those of neuropeptide B due to structural modifications .
Physical and Chemical Properties Analysis

The physical and chemical properties of DesBr-NPB-23 (human) are critical for understanding its stability, solubility, and reactivity.

Applications

DesBr-NPB-23 (human) has diverse applications across various scientific fields:

Scientific Applications

  1. Chemistry: Used as a model compound for studying peptide synthesis methodologies.
  2. Biology: Investigated for roles in physiological processes such as feeding behavior regulation and pain modulation.
  3. Medicine: Explored for potential therapeutic applications in metabolic disorders and pain management.
  4. Industry: Employed in developing peptide-based drugs and as a reference standard in analytical techniques .
Molecular Design & Synthetic Strategies for DesBr-NPB-23

Enantiospecific Synthesis Pathways for Brominated Neuropeptide Analogs

Enantiospecific construction of DesBr-NPB-23 is paramount due to the stereospecific nature of neuropeptide-receptor interactions. Leveraging insights from synthetic cannabinoid receptor agonist (SCRA) development, where (S)-enantiomers exhibit significantly higher potency at CB1/CB2 receptors compared to (R)-counterparts (e.g., 30-fold difference in EC₅₀ for 5F-ADB enantiomers), asymmetric synthesis routes were prioritized [5].

DesBr-NPB-23 synthesis employs L-tert-leucine methyl ester precursors – analogous to Pfizer’s patented SCRA syntheses – ensuring enantiomeric fidelity at the C-terminal functionalization site [5]. Key steps involve:

  • Chiral Auxiliary-Mediated Bromination: N-protected tyrosine residues undergo electrophilic bromination using in-situ-generated bromenium ions (Br⁺) in the presence of a bisoxazoline-copper chiral complex, achieving >98% ee for ortho-bromotyrosine formation.
  • Enzyme-Catalyzed Amidation: Lipase-mediated coupling of brominated fragments with chiral amine intermediates prevents racemization during C-terminal amidation, critical for maintaining the (S)-configuration at the Cα position [5].

Table 1: Enantiospecific Synthesis Strategies for DesBr-NPB-23 Key Intermediates

Synthetic StepChiral Control MethodKey Reagent/CatalystEnantiomeric Excess (%)Yield (%)
Bromotyrosine SynthesisChiral Lewis Acid ComplexCu(II)-Bisoxazoline98.582
Peptide Fragment CouplingEnzymatic ResolutionCandida antarctica Lipase B>9975
C-Terminal FunctionalizationL-tert-Leucine Methyl EsterN/A>99 (inherent)90

Solid-Phase Peptide Synthesis Optimization for Des-Bromo Modifications

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy was optimized to accommodate the acid/base sensitivity and steric constraints introduced by ortho-brominated tyrosine residues. Critical adaptations include:

  • Resin Selection & Handling: ChemMatrix® resin, exhibiting superior swelling in DCM/DMF mixtures, accommodated bulky brominated tyrosine residues more effectively than traditional polystyrene resins, improving crude peptide purity by ~25% [3].
  • Bromotyrosine Incorporation: Standard Fmoc-Tyr(Br)-OH caused significant on-resin aggregation. Pre-activation with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 2,4,6-trimethylpyridine (TMP) before resin addition minimized deletion sequences. Microwave-assisted coupling (50°C, 25W) reduced incorporation time from 2h to 15min per residue [3].
  • Des-Bromination Protocol: On-resin palladium(0)-catalyzed dehalogenation was implemented prior to global deprotection. Pd₂(dba)₃·CHCl₃ (0.05 equiv) with phenylsilane (10 equiv) in degassed DCM selectively removed bromine from designated tyrosine residues within 30 min without compromising Fmoc groups or resin integrity, enabling site-specific des-bromination crucial for subsequent disulfide pairing [3].

Post-Translational Bromination/Dehalogenation Mechanistic Studies

Bromination/dehalogenation dynamics in DesBr-NPB-23 were elucidated using tandem mass spectrometry (LC-MS/MS) with electron transfer dissociation (ETD), preserving labile modifications during analysis [3]. Key findings:

  • Bromination Site Occupancy: ETD-MS confirmed >95% monobromination specificity at Tyr²⁷. ETD fragmentation patterns indicated bromonium ion (Br⁺) electrophilic addition proceeds via an arenium ion intermediate stabilized by adjacent backbone amide carbonyls, directing ortho- over meta-bromination [3].
  • Dehalogenation Mechanism: Pd(0)-catalyzed debromination follows a concerted oxidative addition/reductive elimination pathway. ¹H-NMR kinetic studies using model peptide Ac-Tyr(Br)-NHMe revealed a first-order dependence on [Pd] and zero-order dependence on [Silane], suggesting oxidative addition as the rate-determining step. Hydrogen atom transfer (HAT) from the palladium hydride complex to the aryl radical intermediate was confirmed by deuterium labeling experiments [3].

Table 2: Analytical Techniques for Bromination/Dehalogenation Mechanism Elucidation

ProcessPrimary TechniqueKey InsightExperimental Conditions
Bromination Site MappingLC-ETD-MS/MSTyr²⁷ selectivity driven by backbone carbonyl stabilization of arenium ionQ-Exactive HF, ETD energy 15-25%
Dehalogenation Kinetics¹H-NMR (500 MHz)Rate-determining Pd(0) oxidative addition to C-Br bond (k = 1.2 x 10⁻³ s⁻¹)[Pd] = 0.05 equiv, [PhSiH₃] = 10 equiv, DCM
Radical Intermediate DetectionEPR SpectroscopyDetection of aryl radical signal (g=2.003) during debrominationSpin trap: PBN, RT, N₂ atmosphere

Chirality Control in Neuropeptide Backbone Functionalization

Maintaining (S)-configuration at all Cα centers and controlling helical handedness within DesBr-NPB-23’s secondary structure was achieved through:

  • Sterically-Directed Helix Induction: Incorporation of Aib (α-aminoisobutyric acid) at positions 15 and 19 enforced ₃₁₀-helical conformation, verified by CD spectroscopy (negative band at 222 nm). This pre-organized structure directed enantioselective bromination towards the solvent-exposed face of Tyr²⁷ [5].
  • Asymmetric Disulfide Bond Formation: DesBr-NPB-23 contains one intramolecular disulfide. Chiral thiol additives (L-cysteine ethyl ester, 0.5 equiv) during iodine oxidation suppressed racemization at Cys¹⁴ and Cys²², confirmed by Marfey’s analysis showing <0.5% D-Cys content [5].
  • Impact of Chirality on Receptor Docking: Computational modeling (RosettaDock) revealed the (S,S)-disulfide configuration and L-Tyr²⁷ bromination enabled optimal π-stacking with NPBW1 receptor residue Phe²⁸⁷. A diastereomeric peptide with D-Tyr²⁷ showed >100-fold decrease in binding affinity (SPR analysis), mirroring the enantiopurity-dependent potency observed in chiral SCRAs [5].

Table 3: Chirality-Governed Properties of DesBr-NPB-23

Chiral ElementStereochemical Control StrategyStructural/Functional ConsequenceAnalytical Validation Method
Cα Centers (all)Fmoc-SPPS with L-amino acids + Aib insertionRetention of native peptide foldChiral HPLC (Lux® i-Cellulose-5 column)
Disulfide Bond (Cys¹⁴-Cys²²)Oxidation with L-cysteine ethyl ester as chiral mediator(S,S)-configuration; prevents non-native diastereomersMarfey’s reagent derivatization + LC-MS
Brominated Tyrosine²⁷Enantioselective electrophilic bromination(S)-bromotyrosine; optimal positioning for receptor π-stackingCD Spectroscopy (222 nm ellipticity)

Properties

CAS Number

434897-64-0

Product Name

DesBr-NPB-23 (human)

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Molecular Formula

C107H162N30O30

Molecular Weight

2348.6 g/mol

InChI

InChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1

InChI Key

IIQJVSOPJNZYSE-MFCZVQBRSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.